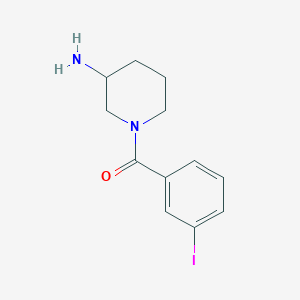

1-(3-Iodobenzoyl)piperidin-3-amine

Description

1-(3-Iodobenzoyl)piperidin-3-amine is a piperidine derivative featuring a 3-iodobenzoyl substituent at the 1-position of the piperidine ring and an amine group at the 3-position. The iodine atom in the benzoyl group introduces significant steric bulk and lipophilicity, distinguishing it from analogs with smaller halogen substituents (e.g., fluorine or chlorine). Its synthesis typically involves coupling 3-iodobenzoyl chloride with piperidin-3-amine under basic conditions, followed by purification via column chromatography .

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(3-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O/c13-10-4-1-3-9(7-10)12(16)15-6-2-5-11(14)8-15/h1,3-4,7,11H,2,5-6,8,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYUPHSUOVZADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodobenzoyl)piperidin-3-amine can be synthesized through a multi-step process involving the following key steps:

Formation of 3-iodobenzoyl chloride: This can be achieved by reacting 3-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

Acylation of piperidin-3-amine: The 3-iodobenzoyl chloride is then reacted with piperidin-3-amine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodobenzoyl)piperidin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., sodium azide, sodium thiolate) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Reducing agents (e.g., LiAlH₄) in anhydrous ether.

Oxidation: Oxidizing agents (e.g., KMnO₄) in aqueous or organic solvents.

Major Products:

Substitution: Products depend on the nucleophile used (e.g., azides, thiols).

Reduction: 1-(3-Iodobenzyl)piperidin-3-amine.

Oxidation: 1-(3-Iodonitrobenzoyl)piperidin-3-amine.

Scientific Research Applications

1-(3-Iodobenzoyl)piperidin-3-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used to study the effects of iodine-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(3-Iodobenzoyl)piperidin-3-amine in biological systems is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors due to its structural features. The iodine atom may facilitate binding to specific sites, while the piperidine ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(3-Iodobenzoyl)piperidin-3-amine are best contextualized against analogs with variations in the substituent groups. Below is a detailed comparison:

Key Observations:

Substituent Effects on Lipophilicity and Bioavailability The 3-iodobenzoyl group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to the trifluoromethylphenyl (logP ~2.8) and pyrazinyl (logP ~1.2) analogs. This enhances membrane permeability but may reduce aqueous solubility .

Synthetic Efficiency

- The 76% yield reported for the isoxazolopyrimidinyl analog () suggests efficient coupling strategies, which could be adapted for synthesizing the iodobenzoyl derivative. However, the steric bulk of iodine may necessitate optimized reaction conditions (e.g., longer reaction times or elevated temperatures) .

Biological Activity and Applications

- Fluorophenyl and trifluoromethyl analogs are often prioritized for metabolic stability and electronic effects, making them suitable for oral therapeutics. In contrast, the iodine substituent in the target compound may be advantageous for radiolabeling (e.g., in SPECT imaging) due to iodine’s gamma-emitting isotopes .

- The pyrazinyl derivative () exhibits four hydrogen-bond acceptors, favoring interactions with polar enzyme active sites, whereas the iodobenzoyl group may engage in hydrophobic binding pockets .

Physicochemical Characterization

- HPLC purity data (98.61% for the isoxazolopyrimidinyl analog) and NMR chemical shifts (e.g., δ 10.81 ppm for amine protons in ) provide benchmarks for validating the target compound’s purity and structural integrity .

Challenges and Unique Advantages

- The iodine atom’s size may complicate synthesis (e.g., steric hindrance during coupling) but offers unique applications in imaging and targeted therapies.

- Compared to fluorine-containing analogs, the iodobenzoyl derivative may exhibit slower metabolic clearance due to reduced susceptibility to oxidative degradation .

Biological Activity

1-(3-Iodobenzoyl)piperidin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperidine ring and a 3-iodobenzoyl moiety, suggests possible interactions with various biological targets, particularly in cancer research and therapeutic applications.

Chemical Structure

The molecular formula of this compound is C_{11}H_{12}N_{2}I. The compound features:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Iodobenzoyl group : An aromatic ring substituted with an iodine atom, which may enhance biological activity through improved binding interactions.

This compound is believed to act as a ligand, modulating the activity of specific receptors or enzymes. This interaction can lead to various biological effects, including:

- Inhibition of cancer cell proliferation : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

- Potential influence on apoptosis pathways : Preliminary studies indicate that it may induce programmed cell death in tumor cells through interaction with proteins involved in cancer progression.

Anticancer Properties

Research indicates that derivatives of piperidine compounds often exhibit significant anticancer activity. For instance:

- Cell Viability Assays : Studies have demonstrated that this compound can decrease the viability of cancer cells, particularly those overexpressing specific receptors like PDGFRβ .

| Compound | Cell Line | Concentration (nM) | Effect on Viability (%) |

|---|---|---|---|

| This compound | TR-PCT1 | 1000 | 30% decrease |

| Control | TR-PCT1 | - | 100% |

Binding Affinity

The binding affinity of this compound to various biological targets has been evaluated. It shows promising results in receptor binding studies, indicating its potential as a therapeutic agent.

Study on Similar Compounds

A comparative analysis was conducted on compounds structurally similar to this compound. The findings suggest that the presence of the iodine atom significantly enhances the pharmacological profile of these compounds.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Iodobenzoyl)piperidin-3-amine | Iodobenzoyl derivative | Anticancer activity |

| N-(3-Iodophenyl)piperidine | Piperidine derivative | Analgesic effects |

Pharmacokinetics and Biodistribution

The pharmacokinetic properties of this compound have not been extensively studied; however, related compounds have shown significant accumulation in liver and tumor tissues, indicating potential for targeted therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.